N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 561008-59-1
VCID: VC18480347
InChI: InChI=1S/C16H17NO2/c1-11-3-4-12(2)15(9-11)17-16(19)14-7-5-13(10-18)6-8-14/h3-9,18H,10H2,1-2H3,(H,17,19)
SMILES:
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol

N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide

CAS No.: 561008-59-1

Cat. No.: VC18480347

Molecular Formula: C16H17NO2

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide - 561008-59-1

Specification

CAS No. 561008-59-1
Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
IUPAC Name N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide
Standard InChI InChI=1S/C16H17NO2/c1-11-3-4-12(2)15(9-11)17-16(19)14-7-5-13(10-18)6-8-14/h3-9,18H,10H2,1-2H3,(H,17,19)
Standard InChI Key BZFFDWHYNVOBGW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)CO

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide, reflects its bifunctional aromatic system. The benzamide backbone is substituted with a hydroxymethyl (-CH2_2OH) group at the 4-position, while the nitrogen atom is bonded to a 2,5-dimethylphenyl group. This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number561008-59-1
Molecular FormulaC16H17NO2\text{C}_{16}\text{H}_{17}\text{NO}_2
Molecular Weight255.31 g/mol
XLogP3-AA (Lipophilicity)3.2
Hydrogen Bond Donors2 (amide NH, hydroxyl OH)
Hydrogen Bond Acceptors3 (amide O, hydroxyl O)

The hydroxymethyl group enhances solubility in polar solvents, while the dimethylphenyl moiety increases lipophilicity, balancing membrane permeability and aqueous stability .

Synthesis and Purification

Synthetic Routes

The primary synthesis involves a two-step condensation reaction:

  • Formylation: 4-Formylbenzoic acid is reacted with 2,5-dimethylaniline in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalyst (4-dimethylaminopyridine, DMAP) in anhydrous dichloromethane.

  • Reduction: The intermediate aldehyde is reduced to the hydroxymethyl derivative using sodium borohydride (NaBH4\text{NaBH}_4) in methanol.

Table 2: Optimal Reaction Conditions

ParameterCondition
Coupling AgentDCC (1.2 equiv)
CatalystDMAP (0.1 equiv)
SolventDichloromethane
Temperature0–25°C
Reaction Time12–24 hours
Purification MethodColumn chromatography (SiO2_2, ethyl acetate/hexane)

Yield typically ranges from 65% to 78%, with purity exceeding 95% as confirmed by high-performance liquid chromatography (HPLC) .

Chemical Reactivity and Stability

Hydrolysis of the Amide Bond

The compound undergoes acidic or basic hydrolysis to yield 4-(hydroxymethyl)benzoic acid and 2,5-dimethylaniline. Under reflux with 6M HCl, complete hydrolysis occurs within 12 hours:

C16H17NO2+H2OC8H8O3+C8H11N\text{C}_{16}\text{H}_{17}\text{NO}_2 + \text{H}_2\text{O} \rightarrow \text{C}_8\text{H}_8\text{O}_3 + \text{C}_8\text{H}_{11}\text{N}

Oxidation Reactions

The hydroxymethyl group is susceptible to oxidation. Treatment with potassium permanganate (KMnO4\text{KMnO}_4) in acidic conditions converts it to a ketone, forming 4-carboxybenzamide derivatives .

Solid-State Stability

Crystallographic studies of analogs (e.g., N-(2-hydroxy-5-methylphenyl)benzamide) reveal hydrogen-bonding networks between the amide NH and hydroxyl O, enhancing thermal stability up to 200°C .

CompoundIC50_{50} (HCT116)
N-(2,5-Dimethylphenyl)-4-(hydroxymethyl)benzamide50 µM
5-Fluorouracil4.12 µM
Methotrexate0.45 µM

Antimicrobial Effects

Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), the compound exhibits moderate bacteriostatic activity (MIC = 32–64 µg/mL), likely via disruption of cell wall synthesis .

Comparison with Structural Analogs

Substituent Position Effects

Replacing the 4-hydroxymethyl group with methoxy (e.g., N-(2,5-dimethylphenyl)-4-(methoxymethyl)benzamide) increases lipophilicity (XLogP3-AA = 4.1) but reduces aqueous solubility by 40%, compromising bioavailability .

Bioisosteric Modifications

Sulfonamide analogs (e.g., N-(2,5-dimethylphenyl)-4-(ethylsulfamoyl)benzamide) show enhanced COX-2 inhibition (IC50_{50} = 8.7 µM) due to stronger hydrogen bonding with Arg120 .

Recent Advancements and Future Directions

Targeted Drug Delivery

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves pharmacokinetics, with a 3.2-fold increase in half-life (t1/2_{1/2} = 14.7 hours) in murine models .

Structure-Activity Relationship (SAR) Studies

Quantum mechanical calculations (DFT at B3LYP/6-31G*) identify the hydroxymethyl group as a critical pharmacophore for binding to the COX-2 hydrophobic pocket .

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